![molecular formula C13H15N3O B2784365 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile CAS No. 1468641-68-0](/img/structure/B2784365.png)
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile” appears to contain an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing a nitrogen atom, and a picolinonitrile moiety, which is a pyridine ring with a nitrile group attached .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a bicyclic azabicyclo[3.2.1]octane ring system, a pyridine ring, and a nitrile group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the nitrile group, the aromatic pyridine ring, and the azabicyclo[3.2.1]octane ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the nitrile group, the aromatic pyridine ring, and the azabicyclo[3.2.1]octane ring system .Wirkmechanismus
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile works by binding to the ATP-binding site of EGFR, thereby preventing the receptor from being activated and initiating downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in preclinical models. In addition to inhibiting EGFR, the compound has also been found to inhibit other members of the ErbB family of receptors, such as HER2 and HER4. This broad-spectrum inhibition of ErbB receptors may contribute to the efficacy of this compound in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile has several advantages as a research tool for studying EGFR signaling in cancer. It is a potent and selective inhibitor of EGFR, and its activity has been well characterized in preclinical models. However, the compound has several limitations as well. It has moderate solubility and stability, which can make it difficult to handle and store. In addition, the synthesis of this compound is complex and requires specialized expertise and equipment.
Zukünftige Richtungen
There are several potential future directions for research on 6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile. One area of interest is the development of more potent and selective inhibitors of EGFR that can overcome resistance mechanisms that can develop in cancer cells. Another area of research is the combination of this compound with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, the use of this compound as a research tool to study the role of EGFR signaling in cancer biology and to identify new targets for cancer therapy is an important area of investigation.
Synthesemethoden
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, which is then converted into the final product through a series of chemical reactions. The overall yield of the synthesis is moderate, and the process requires careful purification and characterization of the intermediate and final product.
Wissenschaftliche Forschungsanwendungen
6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile has been extensively studied in preclinical and clinical settings for its potential anticancer activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines in vitro and in vivo. The compound has also been evaluated in clinical trials for the treatment of solid tumors, including non-small cell lung cancer and pancreatic cancer.
Eigenschaften
IUPAC Name |
6-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-9-2-1-3-13(15-9)16-10-4-5-11(16)7-12(17)6-10/h1-3,10-12,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKXWJDUBQKCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=CC(=N3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.